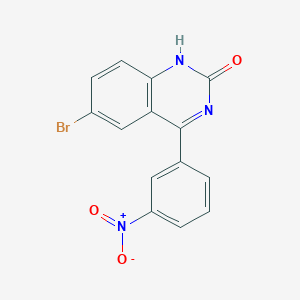![molecular formula C15H13Cl2NOS B5874286 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide, also known as CTK7A, is a chemical compound that belongs to the class of thioacetamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. This compound has been shown to activate caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest in the G2/M phase, inhibit cell proliferation, and suppress the migration and invasion of cancer cells. Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide is its broad-spectrum cytotoxicity against a wide range of cancer cell lines. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially promising candidate for cancer therapy. However, one of the limitations of this compound is its relatively low yield and complex synthesis method, which may hinder its large-scale production.
Orientations Futures
There are several potential future directions for the research and development of 2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide. One possible direction is to explore its potential applications in combination therapy with other anticancer agents. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. Its broad-spectrum cytotoxicity and low toxicity towards normal cells make it a potentially promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloroaniline to form the final product. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-4-1-3-11(7-12)9-20-10-15(19)18-14-6-2-5-13(17)8-14/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFSXTWDXBXKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)
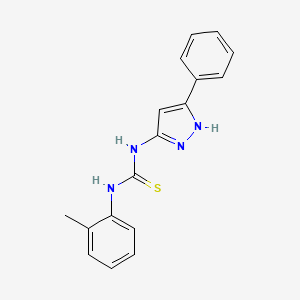
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)

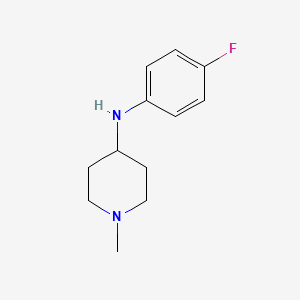
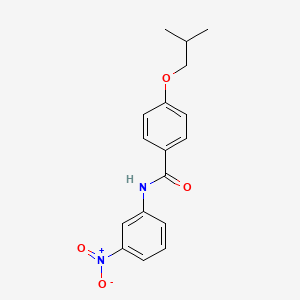
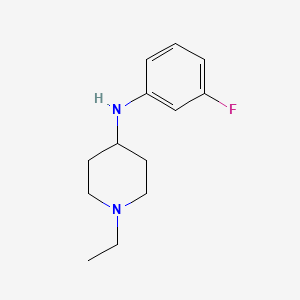
![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)


![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
